2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Overview
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H9N3
Mechanism of Action
Target of Action
The primary targets of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of this compound inhibits this process .
Biochemical Pathways
The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation . This inhibition occurs through binding interactions with the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . Additionally, it affects the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the receptor’s tyrosine kinase domain, thereby blocking its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure may lead to gradual degradation, which could affect its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Studies have identified threshold doses that maximize therapeutic benefits while minimizing harmful side effects, providing valuable insights for dosage optimization in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels highlights its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization within target cells . Its distribution within tissues is influenced by factors such as solubility and binding affinity, which determine its accumulation and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs and other targets . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the following steps:
Formation of the Pyrrolopyridine Core: The core structure can be synthesized through a multi-step reaction starting from readily available starting materials such as pyrrole and pyridine derivatives[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the molecule can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has found applications in several scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Biology: It has been used in biological studies to understand cellular processes and signaling pathways.
Material Science: The compound's unique properties make it suitable for use in the development of new materials and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is structurally similar to other pyrrolopyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl: This compound differs by the presence of a chlorine atom at the 5-position.
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl): This compound has an isopropyl group and an oxadiazole ring, making it structurally distinct.
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Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDTRDATXSKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672232 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910818-29-0 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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